6-Bromo-4-chloro-2-(difluoromethyl)quinazoline
Description
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline (CAS: 1341305-19-8) is a halogenated quinazoline derivative with a molecular formula of C₉H₄BrClF₂N₂. Its structure features a quinazoline core substituted with bromine at position 6, chlorine at position 4, and a difluoromethyl group at position 2 (Fig. 1). This compound is synthesized via reactions involving halogenation and substitution steps, often starting from intermediates like 6-bromo-4-chloroquinazoline.
Quinazolines are heterocyclic aromatic compounds with two nitrogen atoms in their bicyclic structure, making them versatile intermediates in pharmaceuticals, agrochemicals, and materials science. The substituents on the quinazoline core significantly influence reactivity, solubility, and biological activity. In this compound, the difluoromethyl group at position 2 enhances electron-withdrawing effects, while bromine and chlorine contribute to steric bulk and electrophilicity.
Properties
IUPAC Name |
6-bromo-4-chloro-2-(difluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClF2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECDSMTTDAVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341305-19-8 | |
| Record name | 6-bromo-4-chloro-2-(difluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline typically involves the reaction of appropriate quinazoline precursors with bromine and chlorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline undergoes substitution reactions at both halogen positions, with reactivity influenced by the electron-withdrawing difluoromethyl group.
Amination Reactions
-
Conditions : THF/iPrOH solvent mixture with HCl catalysis under reflux .
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Mechanism : The bromine at C6 is replaced by amines (e.g., aniline derivatives), forming 4-anilinoquinazoline analogs. The chlorine at C4 may undergo substitution under harsher conditions due to α-nitrogen activation .
Cross-Coupling via Suzuki-Miyaura
| Reaction Type | Reagents/Catalyst | Solvent/Conditions | Yield |
|---|---|---|---|
| Bromine substitution | Pd(OAc)₂, PPh₃, Cs₂CO₃ | THF/iPrOH, 70°C | 70–95% |
| Chlorine substitution | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF, reflux | 53–72% |
Key Observations :
-
The C4-Cl bond exhibits higher reactivity due to α-nitrogen effects, enabling selective coupling even in mixed halogen systems .
-
Difluoromethyl substitution at C2 may stabilize intermediate transition states, enhancing reaction efficiency.
Oxidation and Reduction Reactions
Oxidation
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Reagents : m-CPBA or H₂O₂ under mild conditions.
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Outcome : Formation of quinazoline N-oxides, which may alter biological activity profiles.
Reduction
-
Reagents : LiAlH₄ or NaBH₄ in anhydrous solvents.
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Outcome : Reduction of the quinazoline ring to dihydroquinazolines, potentially affecting aromaticity and electronic properties.
Cross-Coupling Variations
Sonogashira Coupling
-
Conditions : THF, room temperature to 80°C.
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Product : Alkynylated derivatives at C4, leveraging α-nitrogen activation for selective alkyne insertion .
Heck Reaction
-
Conditions : DMF, reflux.
-
Outcome : Aryl or alkenyl substitution at C4, though less commonly reported compared to Suzuki-Miyaura.
Structural and Reactivity Insights
The difluoromethyl group at C2 introduces electron-withdrawing effects, potentially accelerating substitution at C4 and C6. This is consistent with observations in halogenated quinazolines, where electron-deficient rings enhance nucleophilic aromatic substitution .
Table: Comparative Reactivity of Halogen Positions
| Position | Halogen | Reactivity Factor | Dominant Reaction Type |
|---|---|---|---|
| C4 | Cl | High | Suzuki-Miyaura |
| C6 | Br | Moderate | Amination/Sonogashira |
This reactivity hierarchy aligns with bond dissociation energy trends (C-Cl > C-Br) .
Scientific Research Applications
Anticancer Properties
Research indicates that 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways mediated by the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell growth and survival.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in critical cellular processes. For instance, it can inhibit kinases that regulate cell signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. This property makes it a candidate for targeted therapy in oncology .
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
-
Medicinal Chemistry :
- Anticancer Agent : As mentioned, it shows promise as an anticancer agent due to its ability to inhibit EGFR signaling pathways.
- Antimicrobial Activity : Studies have demonstrated that quinazoline derivatives exhibit antimicrobial properties against various bacteria and fungi, making them candidates for developing new antibiotics .
-
Chemical Synthesis :
- The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the modification of chemical structures to enhance biological activity.
- Pharmaceutical Development :
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of EGFR signaling pathways. This study highlights its potential as a targeted therapy for breast cancer .
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit specific kinases involved in cellular signaling. The findings revealed that this compound effectively blocked kinase activity, leading to altered cellular responses and potential therapeutic applications in diseases characterized by aberrant kinase signaling .
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 2
The difluoromethyl group at position 2 distinguishes this compound from analogs. Key comparisons include:
Analysis :
Substituent Variations at Position 4
Position 4 is a reactive site for substitutions. Comparisons include:
Analysis :
Substituent Variations at Position 6
Bromine at position 6 is common in halogenated quinazolines. Comparisons include:
Analysis :
Solubility and Stability
- This compound : Predicted low water solubility due to halogenation and difluoromethyl group; stable under anhydrous conditions.
- 6-Bromo-2,4-dichloroquinazoline : Slightly soluble in water (0.1–1 mg/mL).
- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Improved solubility in polar aprotic solvents (e.g., DMF, DMSO) due to amine substituent.
Biological Activity
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinazoline ring, along with a difluoromethyl group. This unique arrangement contributes to its biological activity.
Anticancer Properties
Quinazolines, including this compound, have been extensively studied for their anticancer properties. Research indicates that quinazolines can act as inhibitors of various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The presence of electron-withdrawing groups like bromine and chlorine enhances their potency against cancer cell lines.
Table 1: Anticancer Activity of Quinazolines
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| This compound | EGFR | TBD | A431 |
| Other Quinazolines | VEGFR | TBD | H446 |
| 4-anilinoquinazoline | EGFR | 0.098 | MCF-7 |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Recent studies have highlighted the role of this compound as a DPP-IV inhibitor. DPP-IV is implicated in glucose metabolism and is a target for diabetes treatment. The compound demonstrated significant inhibition with an IC50 value in the range of 9–30 µM . The structural modifications, particularly at the C6 position, were crucial for enhancing DPP-IV inhibitory activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events critical for cell proliferation and survival .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures to this compound showed potent anticancer activity against various cell lines, including A431 and MCF-7. The presence of halogen substituents was found to enhance cytotoxicity significantly .
- DPP-IV Activity : A study evaluating a series of quinazoline derivatives revealed that those with bromine substitutions exhibited superior DPP-IV inhibitory activity compared to their unsubstituted counterparts . This suggests that halogenation at specific positions can modulate biological activity effectively.
Future Directions
The ongoing research into quinazolines suggests promising avenues for developing new therapeutic agents targeting cancer and metabolic disorders like diabetes. Further optimization of the structure of this compound could lead to compounds with improved efficacy and selectivity.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Reagents/Conditions | Product Purity | Yield | Reference |
|---|---|---|---|---|
| 6-bromo-2-phenyl-oxazinone | Amino reagent, glacial acetic acid | 95% | 70% | |
| 4-chloro-2-bromophenyl-QZ* | DMF, Et₃N, 25°C, 4h | 98% | 95% |
*QZ: Quinazoline intermediate.
How can competing substitution reactions at bromine and chlorine positions be mitigated during functionalization?
Answer:
Bromine’s lower electronegativity compared to chlorine makes it less reactive toward nucleophilic substitution. Strategies include:
- Selective protection : Use tert-butyldimethylsilyl (TBS) groups to block chlorine during bromine substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor chlorine substitution due to stabilization of transition states .
- Catalytic control : Pd-mediated cross-coupling selectively targets bromine for Suzuki or Buchwald-Hartwig reactions .
What spectroscopic and analytical methods confirm structural integrity and purity?
Answer:
- ¹H/¹³C NMR : Distinct peaks for difluoromethyl (δ ~5.1–5.5 ppm, split due to ¹⁹F coupling) and aromatic protons (δ 7.3–8.1 ppm) .
- FT-IR : C-F stretches at 1100–1250 cm⁻¹ and C=O/C=N vibrations at 1600–1700 cm⁻¹ .
- LC-MS : Molecular ion [M+H]⁺ matches calculated m/z (e.g., 321.2 for C₁₀H₆BrClF₂N₂) .
- X-ray crystallography : SHELX-refined structures validate bond angles and dihedral distortions (e.g., C-Br bond length: 1.89 Å) .
How does the difluoromethyl group influence electronic properties and target binding?
Answer:
- Electron-withdrawing effects : The -CF₂H group increases quinazoline’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in kinase targets) .
- Conformational rigidity : Fluorine’s steric bulk restricts rotation, stabilizing bioactive conformations.
- Bioavailability : Improved metabolic stability via reduced oxidative metabolism (C-F bonds resist CYP450 enzymes) .
What computational methods model interactions with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- DFT calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .
- Crystallographic tools : SHELX refines X-ray data, while ORTEP-3 visualizes thermal ellipsoids and packing interactions .
What storage conditions prevent degradation of halogenated quinazolines?
Answer:
- Temperature : Store at –20°C in amber vials to avoid light-induced dehalogenation .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of C-Cl bonds .
- Inert atmosphere : Argon gas minimizes oxidative decomposition .
How are structure-activity relationship (SAR) studies designed for quinazoline derivatives?
Answer:
- Core modifications : Introduce substituents at positions 2, 4, and 6 (e.g., -OCH₃, -CF₃) to probe steric and electronic effects .
- Bioactivity assays : Test against Haemonchus contortus (anthelmintic) or S. aureus (antibacterial) with dose-response curves (IC₅₀ values) .
- In silico profiling : SwissADME predicts logP (2.1–3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .
How can contradictions in biological activity data across studies be resolved?
Answer:
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity verification : HPLC-MS confirms >95% compound integrity before testing .
- Control experiments : Include reference inhibitors (e.g., albendazole for anthelmintic studies) to validate assay conditions .
What in vitro models evaluate anthelmintic/antibacterial efficacy?
Answer:
- Anthelmintic : Larval motility inhibition in Caenorhabditis elegans (LC₅₀: 10–50 µM) .
- Antibacterial : Broth microdilution assays (MIC: 2–8 µg/mL against MRSA) .
- Cytotoxicity : MTT assays on mammalian cells (IC₅₀ > 100 µM confirms selectivity) .
Which purification techniques optimize post-synthetic yields?
Answer:
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (70–95% recovery) .
- Column chromatography : Silica gel (60–120 mesh) with hexane/EtOAc (4:1) eluent removes unreacted precursors .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) isolate isomers (e.g., regioisomeric byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
